2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid
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Overview
Description
2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid is a complex organic compound with a unique structure that includes an amino group, a methoxy group, and a morpholinylpropoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Morpholinylpropoxylation: The attachment of the morpholinylpropoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy and morpholinylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide: This compound has an amide group instead of a carboxylic acid group.
Uniqueness
2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical properties and reactivity compared to its nitrile and amide analogs. This uniqueness makes it valuable for specific applications where the carboxylic acid functionality is essential.
Properties
IUPAC Name |
2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-13-10-12(16)11(15(18)19)9-14(13)22-6-2-3-17-4-7-21-8-5-17/h9-10H,2-8,16H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGWBLNDHHMMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)OCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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